Benzene, 1-[(1E)-2-iodoethenyl]-3-nitro-
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Overview
Description
Benzene, 1-[(1E)-2-iodoethenyl]-3-nitro- is an organic compound with a complex structure that includes a benzene ring substituted with an iodoethenyl group and a nitro group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1-[(1E)-2-iodoethenyl]-3-nitro- typically involves electrophilic aromatic substitution reactions. One common method is the iodination of a benzene derivative followed by nitration. The reaction conditions often include the use of iodine and a nitrating agent such as nitric acid or a mixture of nitric acid and sulfuric acid .
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow reactors that allow for better control of reaction conditions and higher yields. The use of catalysts and optimized reaction parameters can also enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Benzene, 1-[(1E)-2-iodoethenyl]-3-nitro- undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The iodoethenyl group can be reduced to an ethyl group.
Substitution: The compound can undergo nucleophilic substitution reactions where the iodo group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate or chromium trioxide.
Reduction: Reagents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be used under appropriate conditions.
Major Products Formed
Oxidation: Formation of nitrobenzene derivatives.
Reduction: Formation of amino or ethyl-substituted benzene derivatives.
Substitution: Formation of various substituted benzene compounds depending on the nucleophile used.
Scientific Research Applications
Benzene, 1-[(1E)-2-iodoethenyl]-3-nitro- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzene, 1-[(1E)-2-iodoethenyl]-3-nitro- involves its interaction with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the iodoethenyl group can undergo substitution reactions, leading to the formation of reactive intermediates that can affect biological pathways .
Comparison with Similar Compounds
Similar Compounds
Benzene, 1-iodo-3-nitro-: Similar structure but lacks the ethenyl group.
Benzene, 1-[(1E)-2-bromoethenyl]-3-nitro-: Similar structure with a bromo group instead of an iodo group.
Benzene, 1-[(1E)-2-chloroethenyl]-3-nitro-: Similar structure with a chloro group instead of an iodo group.
Properties
Molecular Formula |
C8H6INO2 |
---|---|
Molecular Weight |
275.04 g/mol |
IUPAC Name |
1-[(E)-2-iodoethenyl]-3-nitrobenzene |
InChI |
InChI=1S/C8H6INO2/c9-5-4-7-2-1-3-8(6-7)10(11)12/h1-6H/b5-4+ |
InChI Key |
IIWVPEHJETWHOM-SNAWJCMRSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])/C=C/I |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C=CI |
Origin of Product |
United States |
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